Architectural Mastery of Granatane Scaffolds: Chemical Properties and Stereoselective Synthesis of Endo-9-azabicyclo[3.3.1]nonan-3-ol
Architectural Mastery of Granatane Scaffolds: Chemical Properties and Stereoselective Synthesis of Endo-9-azabicyclo[3.3.1]nonan-3-ol
Executive Summary
In the landscape of neuropharmacology and alkaloid chemistry, the granatane skeleton represents a highly privileged, rigid bicyclic scaffold. Endo-9-azabicyclo[3.3.1]nonan-3-ol (commonly known as endo-granatoline) is a higher ring homologue of tropine, featuring an eight-membered azabicyclic system[1]. Originally derived from pseudopelletierine—an alkaloid isolated from pomegranate root bark—this compound serves as a critical building block for synthesizing potent anticholinergics, local anesthetics, and monoamine reuptake inhibitors[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the stereochemical causality that governs its synthesis and establish field-proven, self-validating protocols for its stereoselective production.
Physicochemical Profiling
Understanding the physical parameters of endo-granatoline is the first step in predicting its behavior in organic solvents and biological systems. The table below consolidates its core quantitative data[3],[4].
| Property | Quantitative Value / Descriptor |
| IUPAC Name | (1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol |
| Common Synonyms | endo-Granatoline, (3-endo)-9-azabicyclo[3.3.1]nonan-3-ol |
| Molecular Formula | C₈H₁₅NO |
| Molar Mass | 141.21 g/mol |
| CAS Registry Number | 504-12-1 (Free Base), 240401-16-5 (HCl Salt) |
| Topological Polar Surface Area | 32.3 Ų |
| Melting Point | 134 °C (Free Base) |
| LogP (Predicted) | 0.6 |
Stereochemical Dynamics & Mechanistic Causality
The 9-azabicyclo[3.3.1]nonane system predominantly adopts a twin-chair conformation in solution. The nitrogen bridge (C9) introduces significant steric bulk on the endo face (the concave interior of the bicyclic envelope).
The Causality of Stereocontrol:
When reducing the ketone precursor (9-benzyl-9-azabicyclo[3.3.1]nonan-3-one), the choice of reducing agent and reaction conditions dictates the stereochemistry of the resulting alcohol. Small nucleophiles like the borohydride ion (
Securing the endo configuration is not merely an academic exercise; it is a pharmacological necessity. The endo-hydroxyl group is required to mimic the bioactive spatial geometry of acetylcholine and monoamines when the scaffold is subsequently esterified (e.g., into granatoline tropate)[6].
Synthetic Workflows & Self-Validating Protocols
To synthesize endo-granatoline efficiently, the secondary amine is typically protected as an N-benzyl derivative during the reduction phase, followed by catalytic debenzylation.
Figure 1: Stereoselective synthetic pathways for endo-9-azabicyclo[3.3.1]nonan-3-ol.
Protocol A: Stereoselective Hydride Reduction (Lab-Scale)
A common pitfall in granatane reduction is thermodynamic equilibration to the exo epimer. By maintaining strict thermal control, we kinetically trap the endo alkoxide[5].
-
Initialization: Dissolve 25.0 g (0.11 mol) of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in 130 mL of anhydrous methanol under a nitrogen atmosphere.
-
Thermal Control: Cool the reactor to exactly 0 °C using an ice-brine bath.
-
Nucleophilic Addition: Add 6.22 g (0.16 mol) of Sodium Borohydride (
) portion-wise over 30 minutes. Expert Insight: Rapid addition causes exothermic spikes, leading to loss of stereoselectivity. -
Self-Validation Checkpoint: Do not quench the reaction until GC-MS confirms the complete disappearance of the
229 molecular ion (ketone) and the exclusive presence of the 231 ion (alcohol). This prevents the carryover of unreacted starting material, which is notoriously difficult to separate via silica gel chromatography. -
Workup: Quench with water, extract with dichloromethane (3 x 40 mL), dry over
, and evaporate to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Protocol B: Ruthenium-Catalyzed Hydrogenation (Industrial-Scale)
While borohydride reduction is effective at the bench scale, it generates stoichiometric boron waste. For industrial scale-up, catalytic hydrogenation using a Ruthenium complex provides a cleaner, greener alternative[7].
-
Preparation: Dissolve the ketone precursor in methanol and introduce a Ruthenium complex catalyst (e.g.,
) alongside 20 mM of potassium t-butoxide[8]. -
Pressurization: Seal the autoclave and inject hydrogen gas to a gauge pressure of 10 atm. Maintain the temperature at 25 °C.
-
Self-Validation Checkpoint: The reaction is self-validating through real-time pressure monitoring. A plateau in hydrogen consumption (stabilization of autoclave pressure) indicates quantitative conversion. Post-reaction, the absence of the carbonyl stretch (~1710 cm⁻¹) in FTIR confirms structural fidelity.
-
Isolation: Filter the catalyst and evaporate the solvent. This method achieves near 100% atom economy and eliminates the need for aqueous extractions[8].
Protocol C: Catalytic Debenzylation
To yield the final free secondary amine, the N-benzyl protecting group must be cleaved[5].
-
Hydrogenolysis: Add 5.0 g of 10% Palladium on Carbon (Pd/C) to a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (27.0 g) in 500 mL ethanol and 25 mL of 5N aqueous HCl.
-
Reaction: Stir under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours.
-
Purification: Filter the mixture through a pad of dicalite to remove the pyrophoric Pd/C catalyst. Evaporate the filtrate in vacuo and azeotrope with toluene to yield the crude endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride salt as a pale yellow solid[5].
Pharmacological Applications
The isolated endo-granatoline acts as a versatile pharmacophore. When subjected to ester interchange reactions with
References
-
PubChem Compound Summary for CID 12310339, Endo-9-azabicyclo[3.3.1]nonan-3-ol. Source: National Center for Biotechnology Information (NIH). URL:[Link]
- Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative (EP3042902A1). Source: European Patent Office / Google Patents.
- 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS (EP1934212B1). Source: European Patent Office / Google Patents.
- Alkaloid alcohol esters of tropic acid and process for their preparation (US3502683A). Source: United States Patent Office / Google Patents.
-
The Alkaloids: Chemistry and Physiology (Vol. 1). Source: Academic Press / Internet Archive. URL:[Link]
Sources
- 1. uodiyala.edu.iq [uodiyala.edu.iq]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Endo-9-azabicyclo[3.3.1]nonan-3-ol | C8H15NO | CID 12310339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
